4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid
Overview
Description
“4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1248793-48-7 . It has a molecular weight of 285.1 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-2-furoic acid . The InChI code is 1S/C10H9BrN2O3/c1-6-7(2-9(16-6)10(14)15)4-13-5-8(11)3-12-13/h2-3,5H,4H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is in the form of a powder . The storage temperature is not specified .Mechanism of Action
Target of Action
Similar compounds with a 4-bromo-1h-pyrazol-1-yl group have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol and other substances in the body.
Mode of Action
It’s worth noting that compounds with a 1h-pyrazol-1-yl group are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target protein, potentially altering its activity.
Biochemical Pathways
Given its potential inhibitory effect on liver alcohol dehydrogenase, it may impact the alcohol metabolism pathway . This could lead to downstream effects on the production and elimination of acetaldehyde, a toxic metabolite of alcohol.
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body
Result of Action
If it does indeed inhibit liver alcohol dehydrogenase, it could potentially reduce the metabolism of alcohol and increase the concentration of acetaldehyde in the body . This could lead to various physiological effects, including flushing, nausea, and rapid heartbeat.
Advantages and Limitations for Lab Experiments
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the potential use of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Overall, this compound has shown promising results in various scientific studies and holds potential for further research and development.
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid has been the subject of various scientific studies due to its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its anti-microbial properties, which could be useful in the development of new antibiotics.
Safety and Hazards
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6-7(2-9(16-6)10(14)15)4-13-5-8(11)3-12-13/h2-3,5H,4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGFEAKKWQVAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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